N-benzyl-3-(trifluoromethyl)pyridin-2-amine
Overview
Description
“N-benzyl-3-(trifluoromethyl)pyridin-2-amine” is an organic compound with the molecular formula C13H11F3N2 . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely studied in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of “N-benzyl-3-(trifluoromethyl)pyridin-2-amine” consists of a benzyl group attached to a pyridin-2-amine core, which is further substituted with a trifluoromethyl group .Scientific Research Applications
Synthesis and Chemical Reactions
Oxidative C–H Functionalization : A study by Mariappan et al. (2016) highlights the use of a metal-free approach for synthesizing biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines. This method employs phenyliodine(III) bis(trifluoroacetate) for oxidative C–S bond formation, featuring short reaction times and simple product purification (Mariappan, A. et al., 2016).
Asymmetric Cycloaddition : You et al. (2018) describe an organocatalytic asymmetric [3 + 2] cycloaddition process that produces 3,2'-pyrrolidinyl spirooxindoles with high stereocontrol. This method utilizes chiral bifunctional squaramide-tertiary amine catalysts for the cycloaddition of N-2,2,2-Trifluoroethylisatin ketimines with β-trifluoromethyl electron-deficient alkenes (You, Y. et al., 2018).
Electrochemical C-H Amination : Waldvogel and Moehle (2015) developed an electrochemical amination process that uses pyridine as the nitrogen source. This versatile method aminates a wide range of arenes, heteroarenes, and benzylic substrates, and is protected from over-oxidation (Waldvogel, S. R. & Moehle, S., 2015).
Complex Formation and Structural Studies
Hypervalent Complex Formation : Nakash et al. (2005) report the formation of new hypervalent complexes of trifluorosilanes with pyridine and 4-methoxypyridine through intermolecular Si...N interactions. This study suggests potential applications in supramolecular chemistry due to the different binding strengths and types of complexes formed (Nakash, M. et al., 2005).
Characterization of Pyridine Derivatives : The work by Yue et al. (2008) on 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea highlights the solid-state structure of this compound, with a focus on intermolecular hydrogen bonding and rotational disorder around the C—CF3 axis (Yue, H. et al., 2008).
Novel Synthesis Methods
Synthesis of Pyridines : Rohokale et al. (2016) discuss the use of Eosin Y as a photoredox catalyst for the synthesis of 2,4,6-triarylpyridines. This method yields various pyridine derivatives by reacting aryl ketones and benzyl amines, indicating a potential for diverse pyridine-based compound synthesis (Rohokale, R. S. et al., 2016).
Preparation of Oxazoles : Kawase et al. (1998) describe a method for preparing 5-trifluoromethyloxazoles from α-amino acids. This involves N-acyl-N-benzyl-α-amino acids reacting with trifluoroacetic anhydride in the presence of pyridine, potentially useful for synthesizing a variety of oxazole derivatives (Kawase, M. et al., 1998).
Future Directions
properties
IUPAC Name |
N-benzyl-3-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)11-7-4-8-17-12(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRVEPHRPXGPSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428267 | |
Record name | N-benzyl-3-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
886501-07-1 | |
Record name | N-benzyl-3-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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